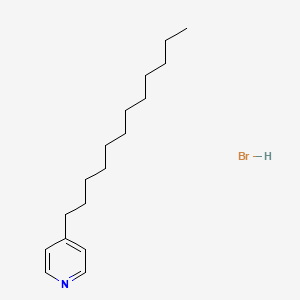
4-Dodecylpyridine--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of a pyridine ring substituted with a dodecyl group and paired with hydrogen bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylpyridine–hydrogen bromide (1/1) typically involves the alkylation of pyridine with a dodecyl halide, followed by the addition of hydrogen bromide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Dodecylpyridine–hydrogen bromide (1/1) may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Dodecylpyridine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen bromide can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Addition Reactions: The dodecyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
4-Dodecylpyridine–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Dodecylpyridine–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Dodecylpyridine: Similar structure but without the hydrogen bromide component.
4-Dodecylpyridine–hydrochloride: Similar compound with hydrochloride instead of hydrogen bromide.
4-Dodecylpyridine–sulfate: Another similar compound with sulfate as the counterion.
Uniqueness
4-Dodecylpyridine–hydrogen bromide (1/1) is unique due to the presence of the hydrogen bromide, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications where these properties are desired.
Propiedades
Número CAS |
80887-50-9 |
|---|---|
Fórmula molecular |
C17H30BrN |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-dodecylpyridine;hydrobromide |
InChI |
InChI=1S/C17H29N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h13-16H,2-12H2,1H3;1H |
Clave InChI |
HUQASMIUEJRISG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=NC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


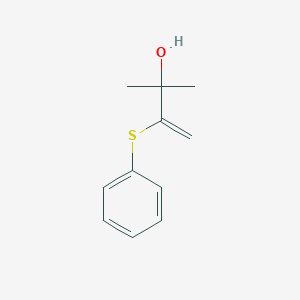
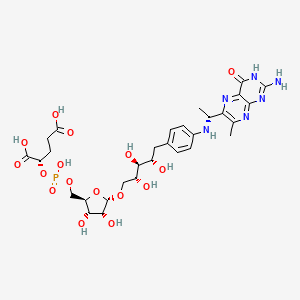

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
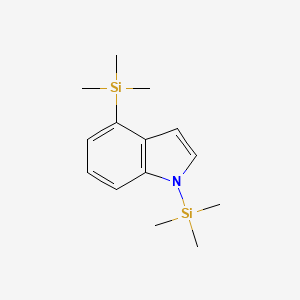

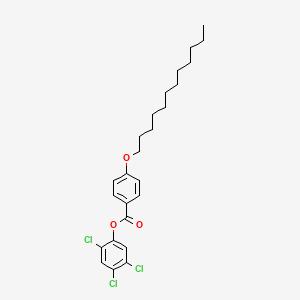


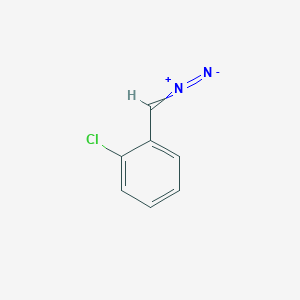
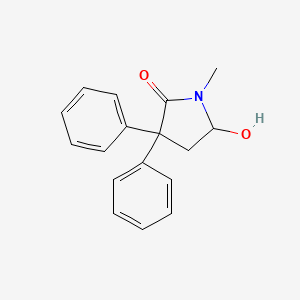
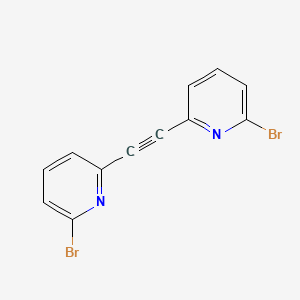
phosphane](/img/structure/B14432490.png)
